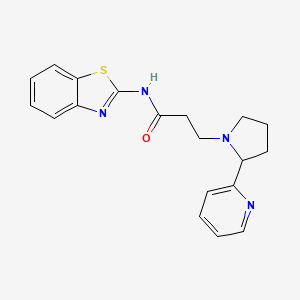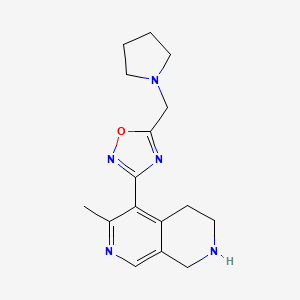![molecular formula C20H22F3N3O B3795045 N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B3795045.png)
N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}-3-(trifluoromethyl)benzamide
Descripción general
Descripción
“N-{[1-(2-pyridinylmethyl)-3-piperidinyl]methyl}-3-(trifluoromethyl)benzamide” is a compound that has been studied in the context of its potential as a PET imaging agent for GlyT1 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The compound was synthesized by N-[11 C]methylation of SSR504734 via [11 C]CH3OTf . In another study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of this compound is characterized by an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . The molecule realizes two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .Chemical Reactions Analysis
The main metabolites of this compound in humans were the products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-7-3-6-16(11-17)19(27)25-12-15-5-4-10-26(13-15)14-18-8-1-2-9-24-18/h1-3,6-9,11,15H,4-5,10,12-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWOKSOZQYNLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B3794963.png)
![Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone](/img/structure/B3794972.png)
![2-methyl-8-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3794977.png)
![3-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B3794979.png)
![4-{3-[1-(3-fluoropropyl)-1H-pyrazol-3-yl]phenyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B3794994.png)
![Ethyl 2-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B3795002.png)
![N-(2-fluorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B3795004.png)
![[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B3795012.png)
![1-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3795015.png)
![N-{1,1-dimethyl-2-oxo-2-[(1H-1,2,4-triazol-5-ylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B3795018.png)
![N-[1-(4-isobutylbenzyl)piperidin-4-yl]methanesulfonamide](/img/structure/B3795027.png)

![3-fluoro-N-[1-(hydroxymethyl)propyl]-2-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B3795048.png)

